Natriumstearylfumarat

Übersicht

Beschreibung

Sodium stearyl fumarate is a synthetic compound widely used in the pharmaceutical industry as a lubricant and anti-adherent in various formulations. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. The chemical formula for sodium stearyl fumarate is C22H39NaO4, and it is derived from stearic acid and fumaric acid .

Wissenschaftliche Forschungsanwendungen

Natriumstearyl fumarat wird hauptsächlich in der pharmazeutischen Industrie als Gleitmittel und Antihaftmittel in verschiedenen Darreichungsformen verwendet, darunter Tabletten, Kapseln und Granulate. Es verbessert die Fließfähigkeit und Kompressibilität von Pulvern, reduziert das Kleben von Tabletten an den Stempeln und verbessert die Zerfalls- und Auflösungseigenschaften von Tabletten . Darüber hinaus wird es in den folgenden Bereichen verwendet:

Biologie: In der Forschung, die die Formulierung von Tabletten und Kapseln umfasst.

5. Wirkmechanismus

Natriumstearyl fumarat wirkt als Gleitmittel, indem es die Reibung zwischen den Partikeln während des Tablettenpressprozesses reduziert. Es bildet eine Schicht an der Grenze zwischen der inneren Matrizenwand und der Tablette, füllt die Unebenheiten an der Grenzfläche aus und verhindert das Kleben. Dieser Mechanismus sorgt für ein reibungsloses Ausstoßen der Tabletten aus der Presse und erhält die Integrität der Tablettenstruktur .

Ähnliche Verbindungen:

- Magnesiumstearat

- Natriumstearat

- Stearinsäure

Vergleich: Natriumstearyl fumarat ist einzigartig in seiner hydrophilen Natur, was es für Formulierungen geeignet macht, bei denen andere Gleitmittel wie Magnesiumstearat möglicherweise nicht in der Lage sind, eine ausreichende Stabilität, Härte, Gehaltseinheitlichkeit, Zerfalls- und Auflösungsraten zu gewährleisten . Im Gegensatz zu Magnesiumstearat, das hydrophob ist, bietet Natriumstearyl fumarat ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften, was zu einer besseren Gesamtleistung in Tablettenformulierungen führt .

Wirkmechanismus

Target of Action

Sodium Stearyl Fumarate (SSF) is primarily used as a lubricant and anti-adherent in various pharmaceutical dosage forms, including tablets, capsules, and granules . Its primary targets are the tablet and the die wall in the pharmaceutical industries .

Mode of Action

SSF reduces the friction between the tablet and the die wall, preventing adhesion of the material to punches or the die wall . It improves the flowability and compressibility of powders, reduces tablet sticking to punches, and enhances the disintegration and dissolution properties of tablets .

Biochemical Pathways

SSF does not directly interact with biochemical pathways. Instead, it functions as a physical agent in the manufacturing process of pharmaceutical dosage forms. Its role is to improve the physical properties of the dosage forms, such as hardness, stability, and disintegration .

Pharmacokinetics

It is generally regarded as a non-toxic and non-irritant material .

Result of Action

The use of SSF in pharmaceutical formulations results in tablets with adequate stability, hardness, content uniformity, disintegration, and dissolution rate . It also reduces tablet sticking to punches .

Action Environment

SSF is a water-soluble lubricant . Its solubility in water is temperature-dependent, with a lower solubility at 25°C . This property can influence its action, efficacy, and stability in different environmental conditions . It is also less hydrophobic than magnesium stearate, making it a better choice for formulating active ingredients that require a neutral or alkaline environment .

Biochemische Analyse

Biochemical Properties

Sodium Stearyl Fumarate is less hydrophobic than magnesium stearate and has anti-adherent properties . It has a high melting point and a well-defined specific surface area . The saponification value of Sodium Stearyl Fumarate is between 142.2 and 146.0, calculated on the anhydrous basis .

Cellular Effects

As a tablet lubricant, it is known to have no adverse effect on dissolution . It also shows robustness to over-lubrication and improves the appearance of effervescent solutions .

Molecular Mechanism

The molecular mechanism of Sodium Stearyl Fumarate primarily involves its interaction with other components in a tablet formulation. It is known to enhance lubrication efficiency and reduce the probability of overblending .

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium Stearyl Fumarate exhibits excellent batch-to-batch consistency . It helps to accelerate product development and is particularly well suited for high-speed direct compression of tablets .

Metabolic Pathways

It is known that Sodium Stearyl Fumarate has a high degree of compatibility with active pharmaceutical ingredients (APIs) .

Transport and Distribution

Sodium Stearyl Fumarate is a white, fine powder

Subcellular Localization

Due to its high melting point, Sodium Stearyl Fumarate is an ideal lubricant for hot melt extrusion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium stearyl fumarate is synthesized through the esterification of stearic acid with fumaric acid in the presence of sodium hydroxide. The reaction yields sodium stearyl fumarate along with water as a by-product. The product is then purified and dried to obtain the final powder form .

Industrial Production Methods: In an industrial setting, the preparation involves mixing maleic anhydride, octadecanol, and a reaction solvent, followed by heating and carrying out a ring-opening reaction. A converting agent is then added to carry out a conversion reaction. The mixture is cooled, and a sodium-containing alkali solution is added. After stirring and cooling, the crystals are separated to obtain the crude product, which is then refined to produce sodium stearyl fumarate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natriumstearyl fumarat unterliegt in erster Linie Veresterungs- und Neutralisationsreaktionen. Es wird durch Reaktion von Fumarsäure mit Stearylalkohol in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure synthetisiert. Das Stearylfumarat wird dann mit Natriumhydroxid neutralisiert, um das Natriumsalz von Stearylfumarat zu bilden .

Häufige Reagenzien und Bedingungen:

Veresterung: Fumarsäure, Stearylalkohol, Schwefelsäure oder p-Toluolsulfonsäure (Katalysator).

Neutralisation: Natriumhydroxid.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Natriumstearyl fumarat, wobei Wasser als Nebenprodukt entsteht .

Vergleich Mit ähnlichen Verbindungen

- Magnesium stearate

- Sodium stearate

- Stearic acid

Comparison: Sodium stearyl fumarate is unique in its hydrophilic nature, making it suitable for formulations where other lubricants like magnesium stearate may fail to provide adequate stability, hardness, content uniformity, disintegration, and dissolution rates . Unlike magnesium stearate, which is hydrophobic, sodium stearyl fumarate offers a balance between hydrophobic and hydrophilic properties, resulting in better overall performance in tablet formulations .

Biologische Aktivität

Sodium stearyl fumarate (SSF) is a sodium salt of stearyl fumarate, primarily utilized as a lubricant and excipient in pharmaceutical formulations. Its biological activity encompasses absorption, metabolism, and compatibility with active pharmaceutical ingredients (APIs). This article delves into the synthesis, pharmacokinetics, and safety profile of SSF, supported by data tables and case studies.

Synthesis and Properties

Sodium stearyl fumarate is synthesized through a two-step process:

- Esterification : Stearyl alcohol reacts with fumaric acid in the presence of a catalyst (e.g., sulfuric acid) to form stearyl fumarate.

- Neutralization : The resultant stearyl fumarate is then neutralized with sodium hydroxide to yield sodium stearyl fumarate.

The chemical formula for sodium stearyl fumarate is , and it appears as a white or almost white powder .

Absorption and Metabolism

Research indicates that sodium stearyl fumarate exhibits significant absorption in animal models. In a study involving rats and dogs:

- Rats : Approximately 80% of the administered dose was absorbed, with complete metabolism occurring within 8 hours. The primary metabolic products were stearyl alcohol and fumaric acid .

- Dogs : About 35% of the dose was absorbed, with the remaining 65% excreted unchanged in feces. Similar metabolic pathways were observed as in rats .

Table 1: Absorption and Metabolism Data

| Species | Administered Dose | Absorption (%) | Metabolized Within (Hours) | Excretion (%) |

|---|---|---|---|---|

| Rats | 300 mg/kg | 80 | < 8 | 20 |

| Dogs | 300 mg/kg | 35 | < 8 | 65 |

Compatibility Studies

Sodium stearyl fumarate has been studied for its compatibility with various APIs. A notable study related to the AZD7986 project revealed potential incompatibility issues under humid conditions, leading to degradation products when combined with certain excipients. The degradation was identified as a Michael addition product involving fumaric acid .

Table 2: Compatibility Findings

| API | Observed Degradant | Reaction Conditions |

|---|---|---|

| AZD7986 | Michael addition product | Humid conditions (50°C/75% RH) |

| Chlorhexidine | Incompatibility noted | Basic pH environments |

Safety Profile

Sodium stearyl fumarate is generally regarded as safe for use in pharmaceutical formulations. It has been classified as a non-toxic and non-irritant material. Studies show that both stearyl alcohol and fumaric acid, the metabolic products of SSF, are naturally occurring substances, thus posing minimal long-term health risks .

Case Studies

- Case Study on Lubrication Efficiency :

- Stability Study :

Eigenschaften

CAS-Nummer |

4070-80-8 |

|---|---|

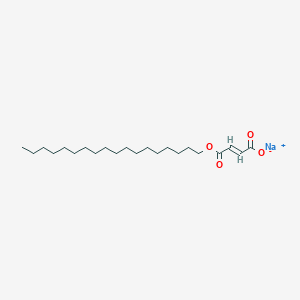

Molekularformel |

C22H39NaO4 |

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

sodium;4-octadecoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1 |

InChI-Schlüssel |

STFSJTPVIIDAQX-UHFFFAOYSA-M |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |

Key on ui other cas no. |

4070-80-8 |

Piktogramme |

Irritant |

Synonyme |

(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt; (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt; Fumaric Acid Monooctadecyl Ester Sodium Salt; Fumaric Acid Octadecyl Ester Sodium Salt; Lubripharm SSF; Pruv; Sodium Monostearyl Fumarat |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.